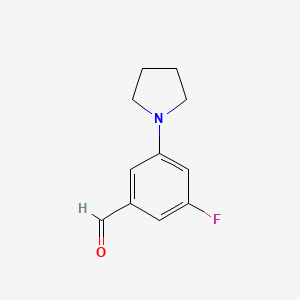

5-Fluoro-3-pyrrolidin-1-ylbenzaldehyde

Description

5-Fluoro-3-pyrrolidin-1-ylbenzaldehyde (CAS: 1692606-40-8) is a fluorinated aromatic aldehyde featuring a pyrrolidine substituent at the 3-position and fluorine at the 5-position of the benzene ring. This compound is commercially available for research and pharmaceutical applications, with purities up to 95% . Its structural framework combines the electron-withdrawing nature of fluorine with the basicity and steric bulk of pyrrolidine, making it a versatile intermediate in medicinal chemistry and fine chemical synthesis .

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

3-fluoro-5-pyrrolidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C11H12FNO/c12-10-5-9(8-14)6-11(7-10)13-3-1-2-4-13/h5-8H,1-4H2 |

InChI Key |

HJYBRNVRDGZKKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers on the Benzene Ring

Several positional isomers of 5-Fluoro-3-pyrrolidin-1-ylbenzaldehyde exist, differing in fluorine and pyrrolidine substitution patterns (Table 1). These isomers exhibit distinct physicochemical and reactivity profiles:

Table 1: Structural Isomers of Fluoro-Pyrrolidinylbenzaldehydes

| Compound ID | CAS Number | Substituent Positions | Purity |

|---|---|---|---|

| JN-1267 (Target) | 1692606-40-8 | 5-Fluoro, 3-pyrrolidinyl | 95% |

| ST-5426 | 1197193-31-9 | 4-Fluoro, 3-pyrrolidinyl | 95% |

| ST-8436 | 867205-19-4 | 2-Fluoro, 6-pyrrolidinyl | 95% |

| CA-5366 | 153659-43-9 | 3-Fluoro, 4-pyrrolidinyl | 96% |

| ST-9987* | 1228666-44-1 | 2-Fluoro, 6-pyrrolidinyl (isonicotinaldehyde) | 95% |

*ST-9987 features a pyridine ring instead of benzene.

Key Observations :

- Steric Hindrance : Ortho-substituted derivatives (e.g., ST-8436) may exhibit reduced solubility due to steric clashes between fluorine and pyrrolidine .

- Synthetic Accessibility : Fluorine's position influences directing effects during synthesis. For example, meta-substituted fluorine (JN-1267) may favor electrophilic substitution at specific positions .

Pyrrole-Based Analogs

Compounds like 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2) share functional groups but differ in core structure, replacing benzene with a pyrrole ring .

Key Differences :

- Aromaticity and Reactivity : Pyrroles are more electron-rich, enhancing susceptibility to electrophilic attacks. In contrast, benzene derivatives like JN-1267 are less reactive but more thermally stable .

- Biological Activity : Pyrrole derivatives (e.g., TAK-438 intermediates) target proton pumps, while fluorinated benzaldehydes are explored as kinase inhibitors, highlighting scaffold-dependent applications .

Pharmaceutical Relevance

The patent literature describes fluoropyrrolidine-pyrazolopyrimidine hybrids (e.g., TRK inhibitors) that share structural motifs with JN-1266.

Activity Correlation :

- Substitution Patterns : Fluorine at the 5-position (as in JN-1267) may enhance metabolic stability compared to 2-fluorophenyl derivatives, which are prone to oxidative metabolism .

- Pyrrolidine Configuration : The stereochemistry of pyrrolidine (R/S) in analogs critically impacts target binding, as seen in TRK inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.